molecular formula C8H13N3O B2661460 N-Methyl-N-propyl-1H-pyrazole-5-carboxamide CAS No. 1933572-70-3

N-Methyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2661460
CAS No.: 1933572-70-3
M. Wt: 167.212
InChI Key: KSDRNUWLSNOZJV-UHFFFAOYSA-N
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Description

“N-Methyl-N-propyl-1H-pyrazole-5-carboxamide” is a multi-substituted pyrazolecarboxamide . It is a member of pyrazoles and a monocarboxylic acid amide . It is used in the industrial synthesis of sildenafil .


Synthesis Analysis

A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives have been synthesized readily in one pot from the pyrazole-3-carboxylic and dicarboxylic acid chlorides with various sulfonamides . The synthesized molecules were characterized by FT-IR, 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Physical and Chemical Properties Analysis

“this compound” has an average mass of 182.223 Da and a monoisotopic mass of 182.116760 Da .

Mechanism of Action

While the specific mechanism of action for “N-Methyl-N-propyl-1H-pyrazole-5-carboxamide” is not available, it is known that pyrazole compounds are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Safety and Hazards

The safety information for “N-Methyl-N-propyl-1H-pyrazole-5-carboxamide” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

Properties

IUPAC Name

N-methyl-N-propyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-6-11(2)8(12)7-4-5-9-10-7/h4-5H,3,6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDRNUWLSNOZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C(=O)C1=CC=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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